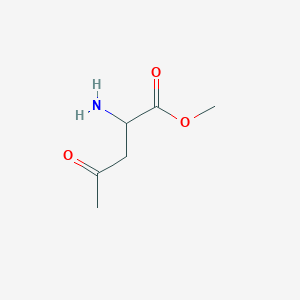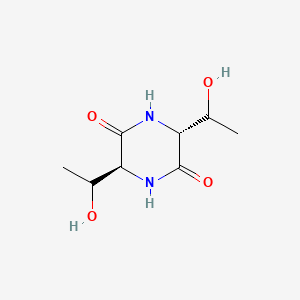
(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is a cyclic dipeptide, also known as a diketopiperazine. This compound is characterized by its two hydroxyethyl groups attached to the piperazine ring. Diketopiperazines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione typically involves the cyclization of dipeptides. One common method is the condensation of amino acids followed by cyclization under acidic or basic conditions. For example, the reaction between L-alanine and L-serine can lead to the formation of this compound through a series of steps involving protection and deprotection of functional groups, followed by cyclization.
Industrial Production Methods
Industrial production of diketopiperazines like this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diketopiperazine ring can be reduced to form piperazine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyethyl groups can yield diketones or dialdehydes.
Reduction: Reduction of the diketopiperazine ring can produce piperazine derivatives with varying degrees of saturation.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Glioperazine C: Another diketopiperazine with anticancer activity.
Cyclo(L-Pro-L-Val): A diketopiperazine with antimicrobial properties.
Cyclo(L-Tyr-L-Pro): Known for its neuroprotective effects.
Uniqueness
(3R,6S)-3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific stereochemistry and the presence of hydroxyethyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H14N2O4 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(3R,6S)-3,6-bis(1-hydroxyethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)/t3?,4?,5-,6+ |
InChI Key |
FEXBTWNVLLOVLN-OIMVXCEXSA-N |
Isomeric SMILES |
CC([C@H]1C(=O)N[C@@H](C(=O)N1)C(C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)N1)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
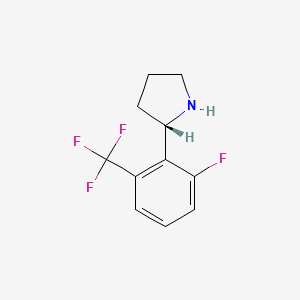
![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
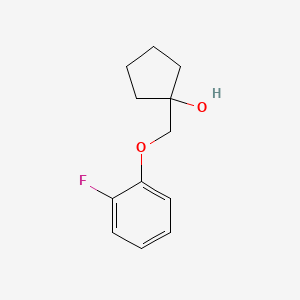
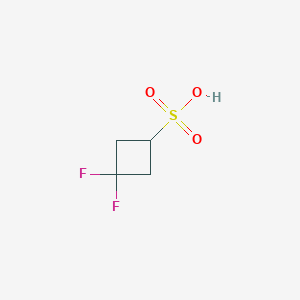
![Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B13330073.png)
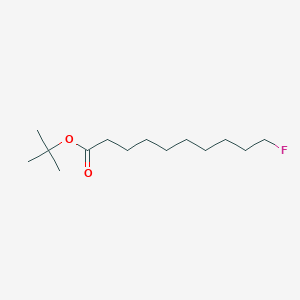
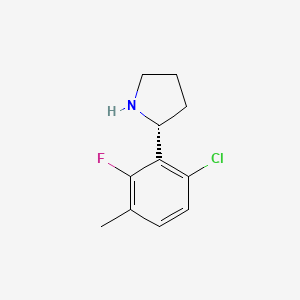
![7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13330084.png)
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)
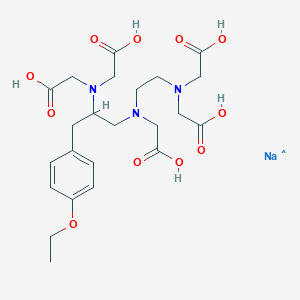
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
![tert-Butyl (R)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13330123.png)
